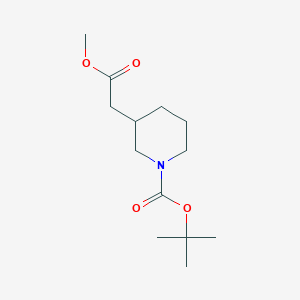

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

描述

Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₄. It is a derivative of piperidine, featuring a tert-butyl ester group and a methoxy oxoethyl moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

化学反应分析

Types of Reactions: Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids, aldehydes, or ketones.

Reduction: Reduction products can include alcohols or amines.

Substitution: Substitution reactions can yield a wide range of derivatives with different functional groups.

科学研究应用

Chemistry Applications

Synthesis of Complex Molecules

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a crucial building block in organic synthesis. It is used to create more complex molecular architectures, which are essential for developing new materials and pharmaceuticals. The compound's structure allows it to participate in various chemical reactions, including:

- Esterification : The compound can undergo esterification reactions, forming esters that are useful in various applications.

- Nucleophilic Substitution : It acts as a nucleophile in reactions with electrophiles, enabling the formation of diverse organic compounds.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes, providing insights into their functions and potential therapeutic targets.

Receptor Binding Studies

The compound can act as a probe to investigate interactions between small molecules and biological receptors. This capability is vital for understanding drug-receptor interactions and designing new therapeutic agents.

Medicinal Chemistry Applications

Drug Development Potential

this compound has shown promise in drug discovery. Its derivatives may exhibit significant biological activity, making them candidates for developing new medications targeting various diseases. Notably:

- Antioxidant Properties : Compounds with similar structures often demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential against oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders.

Industrial Applications

In the chemical industry, this compound is employed in synthesizing various industrial chemicals and polymers. Its versatility makes it a valuable intermediate for producing agrochemicals and fine chemicals.

Case Study 1: Synthesis of Bioactive Compounds

A research study demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds with antimicrobial properties. The study highlighted its effectiveness in creating derivatives that exhibited significant inhibition against pathogenic bacteria.

Case Study 2: Drug Design and Development

In another study focused on drug design, researchers explored the potential of this compound in developing novel therapeutic agents targeting cancer cells. The findings indicated that specific derivatives showed promising cytotoxic effects against various cancer cell lines.

作用机制

The mechanism by which tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved vary depending on the biological system and the specific derivative of the compound.

相似化合物的比较

Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound is structurally similar but features a piperazine ring instead of a piperidine ring.

Tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate:

Tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This enantiomerically pure compound is used in chiral synthesis and other applications requiring stereochemical control.

Uniqueness: Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various scientific and industrial applications.

生物活性

Chemical Identity

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 257.33 g/mol. It is recognized for its potential applications in medicinal chemistry and biological research.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its role as an enzyme substrate. It has been studied for its interactions with various biological targets, including enzymes that are crucial in metabolic pathways. The compound is utilized in research to explore enzyme mechanisms, particularly in the context of drug development and therapeutic applications .

Applications in Research and Medicine

This compound serves multiple roles in scientific research:

- Enzyme Mechanisms : It is used to study the kinetics and mechanisms of enzymatic reactions.

- Drug Development : As a precursor for synthesizing biologically active molecules, it holds promise in developing new therapeutic agents .

- Neuropharmacology : Its derivatives have been evaluated for neuroprotective properties, particularly concerning neurodegenerative diseases like Alzheimer's disease .

1. Neuroprotective Studies

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives have shown low cytotoxicity against neuroblastoma cell lines, indicating their safety profile for potential therapeutic use .

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Derivative 1 | >300 | SH-SY5Y (human neuroblastoma) |

| Derivative 2 | >800 | Neuro-2a (murine neuroblastoma) |

2. Enzyme Inhibition Studies

Research has demonstrated that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. These findings suggest that modifications to the piperidine structure can enhance inhibitory potency, making them suitable candidates for further development as AChE/BChE inhibitors .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Compound A | 75% at 50 μM | 60% at 50 μM |

| Compound B | 80% at 50 μM | 70% at 50 μM |

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The compound is synthesized via multi-step protocols. A common approach involves reacting 1-Boc-3-piperidone with ethyl trifluoroacetate under basic conditions (e.g., triethylamine in dichloromethane) to introduce functional groups. Subsequent steps may include alkylation or nucleophilic substitution to attach the methoxy-oxoethyl side chain . Key parameters include:

- Solvent selection : Dichloromethane or THF for optimal solubility.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

Q. Which analytical methods are critical for characterizing this compound?

Routine characterization employs:

- NMR spectroscopy : To confirm structural integrity (e.g., integration of tert-butyl protons at δ ~1.4 ppm and methoxy groups at δ ~3.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 286.37) .

- HPLC : Assess purity (>95% by area normalization) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What common chemical reactions does this compound undergo?

Reactivity is dominated by its ester and Boc-protected amine:

- Hydrolysis : Methoxy-oxoethyl groups hydrolyze under acidic/basic conditions to carboxylic acids.

- Reduction : Sodium borohydride reduces ketones to alcohols.

- Deprotection : Boc groups are removed with TFA or HCl to expose amines for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in scaled synthesis?

Optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate esterification.

- Solvent polarity adjustment : Switch to DMF for improved nucleophilicity in substitution reactions.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and byproducts .

Data Table : Yield comparison under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 65 | 92 |

| Microwave-assisted | 85 | 97 |

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions (e.g., varying enzyme inhibition IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., consistent buffer pH, temperature).

- Compound purity : Validate via HPLC-MS to exclude impurities affecting results.

- Cross-validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What experimental designs are recommended for studying biological activity?

- Target selection : Prioritize enzymes/receptors with structural homology to known piperidine-based targets (e.g., kinases, GPCRs).

- Dose-response curves : Test 0.1–100 μM ranges to establish potency (EC₅₀/IC₅₀).

- Metabolic stability assays : Use liver microsomes to assess degradation rates .

Q. How can interaction studies with biological targets be structured?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for receptor-ligand interactions.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use software like AutoDock to predict binding poses, guided by crystallographic data from SHELX-refined structures .

属性

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662850 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691876-16-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。